3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one
Overview
Description
“3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one” is a chemical compound with the empirical formula C9H7F3N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrrolopyrazines involves a transition-metal-free strategy. This includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2 (acylethynyl)pyrroles. The addition of propargylamine to the obtained acetylenes provides the related N-propargylenaminones. Finally, intramolecular cyclization of the prepared propargylic derivatives reaches the Z-configuration of “(acylmethylidene)pyrrolo[1,2-a]pyrazines” .Molecular Structure Analysis
The molecular weight of “this compound” is 216.16 . The InChI key is DYHQRCYZMPRXNH-UHFFFAOYSA-N .Chemical Reactions Analysis
Reactions of nucleophiles with 1-(trifluoromethyl)pyrrolo[1,2-a]pyrazines transform the trifluoromethyl group to amide and amidine groups. This is accompanied by the aromatization of the pyrrolo[1,2-a]pyrazine system as a result of the formal elimination of a molecule of hydrogen fluoride .Physical and Chemical Properties Analysis
“this compound” is a solid compound .Scientific Research Applications
Synthetic Chemistry and Derivative Formation
- 3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one has been investigated in the synthesis of pyrrolotriazepine derivatives. Menges et al. (2013) found that while attempting cyclization of a pyrrole ester substituted with a propargyl group, the unexpected major product was 2-amino-3-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, illustrating its formation in synthetic chemistry processes (Menges et al., 2013).
Chemical Reactions with O- and N-nucleophiles
- Terenin et al. (2011) developed a synthesis method for 1-(trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazines. They found that reacting these compounds with O- and N-nucleophiles transforms the trifluoromethyl group into amide and amidine groups, illustrating the compound’s reactivity and potential in chemical transformations (Terenin et al., 2011).
Role in Insect Deterrent Synthesis
- Brimble et al. (1988) described the synthesis of 2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one, a compound present in the insect feeding deterrent peramine, through the oxidation of a saturated lactam. This highlights the compound’s relevance in the synthesis of biologically active substances (Brimble et al., 1988).
Synthesis of Novel Heterocyclic Systems
- Research by Mokrov et al. (2011) involved the reactions of methyl 2-(2-formyl-1H-pyrrol-1-yl)alkanoates with unsubstituted aliphatic diamines to give N-unsubstituted pyrrolo[2,1-c]-1,3-diazacycloalkano[1,2-a]-pyrazinones. This indicates the compound’s utility in generating novel heterocyclic systems with potential applications in various chemical domains (Mokrov et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s interaction with FGFRs results in the inhibition of these processes, thereby potentially slowing tumor growth .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . The compound’s action on FGFRs disrupts these pathways .
Pharmacokinetics
The trifluoromethyl group is often used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that the compound may have favorable ADME properties.
Result of Action
The compound’s action results in the inhibition of FGFR activity, which in turn inhibits cell proliferation and induces apoptosis . For example, one study found that a similar compound significantly inhibited the migration and invasion of 4T1 breast cancer cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the trifluoromethyl group can be used to change the solubility of molecules containing other groups of interest . This suggests that the compound’s action may be influenced by the chemical environment in which it is present.
Properties
IUPAC Name |
3-methyl-7-(trifluoromethyl)-2H-pyrrolo[1,2-a]pyrazin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-5-3-14-4-6(9(10,11)12)2-7(14)8(15)13-5/h2-4H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHQRCYZMPRXNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C2C(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187927 | |
Record name | 3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025054-82-3 | |
Record name | 3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1025054-82-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-7-(trifluoromethyl)pyrrolo[1,2-a]pyrazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101187927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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